2-Bromo-1,3-oxazole hydrochloride
Overview
Description
2-Bromo-1,3-oxazole hydrochloride is a chemical compound with the molecular formula C3H3BrClNO . The oxazole ring, which includes one nitrogen atom and one oxygen atom, is a significant heterocyclic nucleus that has been investigated in the development of novel compounds showing favorable biological activities .
Synthesis Analysis
The synthesis of 1,3-oxazoles, including 2-Bromo-1,3-oxazole hydrochloride, often involves the Van Leusen Oxazole Synthesis . This method uses tosylmethylisocyanides (TosMICs) and has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . The reaction is catalyzed by a quaternary ammonium hydroxide ion exchange resin .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1,3-oxazole hydrochloride consists of a five-membered aromatic ring of oxazole with atoms of nitrogen and oxygen . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .
Chemical Reactions Analysis
The chemical reactions involving 2-Bromo-1,3-oxazole hydrochloride often include direct arylation and alkenylation of oxazoles . The method is regio- and stereospecific with respect to bromoalkenes and tolerates a wide range of functional groups .
Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-1,3-oxazole hydrochloride is 147.96 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound is also characterized by a Rotatable Bond Count of 0 .
Scientific Research Applications
Synthesis and Chemical Reactions
- The reaction of 1-nitroso-2-naphthols with α-functionalized ketones, including α-bromo ketones, under basic conditions leads to the formation of 2-substituted naphtho[1,2-d][1,3]oxazoles, highlighting the chemical versatility of compounds like 2-Bromo-1,3-oxazole hydrochloride (Aljaar et al., 2013).
Catalysis and Synthesis Methodologies
- 2-(Bromomethyl)-4-carbethoxy-1,3-oxazole reacts with Zn dust to create a heteroaromatic organozinc derivative, showcasing its potential in the synthesis of complex molecules like streptogramin antibiotics (Gangloff et al., 1992).
Biological Studies and Applications
- Steroidal oxazoles, imidazoles, and triazoles, which can be synthesized from 2α-bromo-3-ketones, have been studied for their biological properties, indicating the potential biomedical applications of compounds like 2-Bromo-1,3-oxazole hydrochloride (Ohta et al., 1968).
Antimicrobial and Antioxidant Activity
- Research has shown the synthesis of thioxo-1,3-oxazoles using α-bromo ketones, with some of these compounds displaying antimicrobial activity against various bacteria (Ghazvini et al., 2020).
Environmental and Green Chemistry
- The synthesis of 4-bromo-2,5-substituted oxazoles from N-arylethylamides using solar photo-thermochemical approaches illustrates the environmentally friendly methods that can be applied to compounds like 2-Bromo-1,3-oxazole hydrochloride (Dinda et al., 2014).
Pharmaceutical Research
- Oxazoles, including those derived from brominated precursors, are significant in pharmaceutical research, with diverse therapeutic applications being explored, as indicated by the synthesis and structural elucidation of novel 2,4-disubstituted 1,3-oxazole analogues (Venugopala et al., 2018).
Future Directions
Oxazole-based molecules, including 2-Bromo-1,3-oxazole hydrochloride, are becoming a significant heterocyclic nucleus, leading researchers globally to synthesize diverse oxazole derivatives . Future research will likely focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold .
properties
IUPAC Name |
2-bromo-1,3-oxazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO.ClH/c4-3-5-1-2-6-3;/h1-2H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMSHRSJNSBKRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3-oxazole hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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